molecular formula C24H24N2O2 B096685 Terephthalbis(p-phenetidine) CAS No. 17696-60-5

Terephthalbis(p-phenetidine)

Cat. No.: B096685
CAS No.: 17696-60-5
M. Wt: 372.5 g/mol
InChI Key: KSHALPAIUOUGBA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Terephthalbis(p-phenetidine) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: Terephthalbis(p-phenetidine) can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Terephthalbis(p-phenetidine) has several scientific research applications:

Mechanism of Action

The mechanism of action of Terephthalbis(p-phenetidine) involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through interactions with cellular components, potentially influencing biochemical pathways .

Comparison with Similar Compounds

Terephthalbis(p-phenetidine) can be compared with similar compounds such as:

  • Bis(p-ethoxyanilino)terephthalaldehyde
  • Bisphenetidylterephthalaldehyde
  • Di-p-phenetidylterephthalaldehyde

These compounds share structural similarities but may differ in their specific chemical properties and applications . Terephthalbis(p-phenetidine) is unique due to its specific molecular structure and the resulting properties that make it suitable for various applications in research and industry.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-3-27-23-13-9-21(10-14-23)25-17-19-5-7-20(8-6-19)18-26-22-11-15-24(16-12-22)28-4-2/h5-18H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHALPAIUOUGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50348227
Record name N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17696-60-5
Record name N-(4-ethoxyphenyl)-1-[4-[(4-ethoxyphenyl)iminomethyl]phenyl]methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50348227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(1,4-PHENYLENEDIMETHYLIDYNE)DI-P-PHENETIDINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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